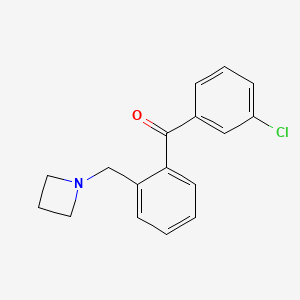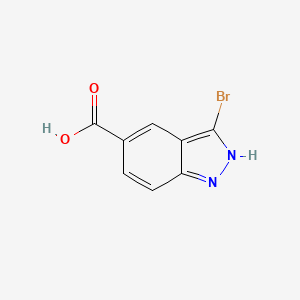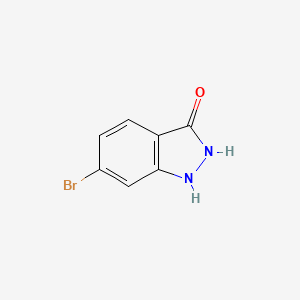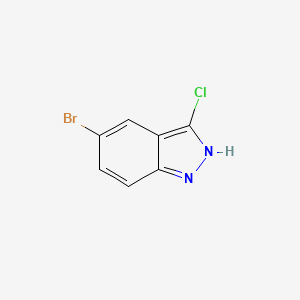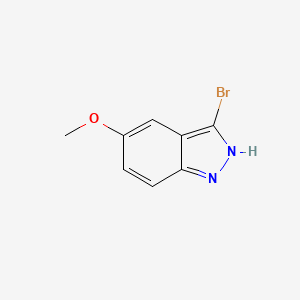
4-(3-Bromothiophen-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(3-Bromothiophen-2-yl)benzoic acid involves various strategies, including bromination and amination reactions. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride from 4-methylbenzoic acid demonstrates the use of α-bromination followed by amination without separation, with bromosuccinimide as the brominating agent and benzoyl peroxide as the initiator . Similarly, the synthesis of 2-[(3-Cyano-1-Oxo-4-(3,4,5-Trimethoxyphenyl)-1,2,3,4-Tetrahydronaphthalen-2-Yl) Thio] Benzoic Acid Derivatives involves the use of thiosalicylic acid in the presence of Tetra-n-butylammonium bromide/methanol solvent system, showcasing a single-step process with significant stereoselectivity and improved yields .
Molecular Structure Analysis
The molecular structure and vibrational analysis of compounds structurally similar to 4-(3-Bromothiophen-2-yl)benzoic acid have been extensively studied using density functional theory (DFT). For example, the complete structural and vibrational analysis of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid was carried out using DFT/B3LYP method with 6-311G(d,p) as the basis set, providing insights into the molecular geometry and vibrational wavenumbers . Additionally, the structure and various molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid were determined at the B3LYP/6-311++G(d,p) level of theory, which included the computation of molecular electrostatic potential surface and the HOMO-LUMO band gap .
Chemical Reactions Analysis
The reactivity of bromo-benzoic acid derivatives can be predicted by calculating various descriptors such as ionization energy, hardness, electrophilicity, and condensed Fukui function. The study of 4-bromo-3-(methoxymethoxy) benzoic acid revealed that solvation significantly alters the values of these reactivity descriptors, indicating the influence of the solvent on the chemical reactivity of the molecule . Furthermore, the antimicrobial activity of metal complexes synthesized from 3-bromo-benzoic acid and 4-bromo-benzoic acid ligands suggests that these complexes exhibit greater activity than the parent ligands, indicating potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-benzoic acid derivatives are characterized by their crystal structures, vibrational properties, and non-linear optical properties. The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, for example, are formed by C—H⋯O hydrogen bonds and π–π interactions, which contribute to their two-dimensional architectures . The dipole moment, polarizability, and hyperpolarizability of 4-bromo-3-(methoxymethoxy) benzoic acid were estimated to explore its non-linear optical properties, which are important for applications in optical materials .
Applications De Recherche Scientifique
Synthesis and Photophysical Properties The precursor 4-Bromothiophene-2-carbaldehyde is used to prepare novel fluorescent aryl-substituted thiophene derivatives through cross-coupling reactions. These derivatives are promising for organic light-emitting diode (OLED) materials, showcasing the potential of 4-(3-Bromothiophen-2-yl)benzoic acid in advancing photophysical research and applications in OLED technology (Xu & Yu, 2011).
Fluorescence Probes for Reactive Oxygen Species Detection Derivatives synthesized from similar bromothiophene compounds have been developed as novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS), demonstrating the compound's utility in creating tools for biological and chemical applications that require the identification of specific reactive oxygen species (Setsukinai et al., 2003).
Organic Dye-Sensitized Solar Cells The compound has been used in the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs), contributing to the development of efficient D-A-π-A (donor-acceptor-π-bridge-acceptor) dyes. This application underscores the role of bromothiophene derivatives in enhancing the performance of renewable energy technologies (Ferdowsi et al., 2018).
Lanthanide Coordination Compounds The synthesis and study of lanthanide-based coordination compounds using bromothiophene derivatives have explored the influence of electron-donating and withdrawing groups on luminescent properties. This research area highlights the compound's significance in material science, particularly in developing new luminescent materials (Sivakumar et al., 2010).
Microwave-assisted Synthesis Exploring Suzuki coupling reactions in water, researchers have demonstrated the utility of bromothiophene derivatives in synthesizing arylthiophenes and thiazoles under microwave irradiation. This methodology exemplifies the compound's role in facilitating more efficient and environmentally friendly synthetic routes in organic chemistry (Dawood et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-bromothiophen-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-9-5-6-15-10(9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOAWGITQLHUFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640452 |
Source


|
| Record name | 4-(3-Bromothiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromothiophen-2-yl)benzoic acid | |
CAS RN |
930111-09-4 |
Source


|
| Record name | 4-(3-Bromothiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

